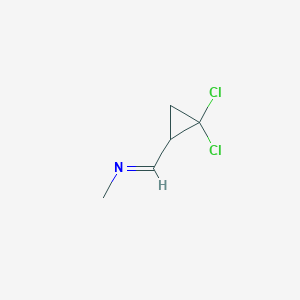
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine, also known as DCVC, is a cyclic amine compound with the chemical formula C5H8Cl2N. It is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine is not fully understood, but it is believed to work by binding to certain proteins and enzymes in the body. This binding can alter the function of these proteins and enzymes, leading to a range of biological effects.
Biochemische Und Physiologische Effekte
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain tumor cells and to have antiviral and antibacterial properties. 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has also been shown to affect the function of certain enzymes and proteins in the body, leading to changes in cellular metabolism and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has a range of biological activities, making it useful for studying a variety of biological processes. However, 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine also has limitations. It is a toxic compound and must be handled with care. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine. One area of interest is in the development of new drugs based on the structure of 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine. Additionally, 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine could be used as a tool for studying the mechanisms of action of other drugs and toxins. Finally, further research is needed to fully understand the mechanism of action of 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine and its potential applications in scientific research.
Conclusion:
In conclusion, 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine is a cyclic amine compound with a range of potential applications in scientific research. It can be synthesized relatively easily and has a range of biological activities. However, its mechanism of action is not fully understood, and it must be handled with care due to its toxicity. Further research is needed to fully understand the potential applications of 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine in scientific research.
Synthesemethoden
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine can be synthesized through a series of chemical reactions involving cyclopropane, hydrochloric acid, and methylamine. The process involves the addition of hydrochloric acid to cyclopropane to form 1,1-dichlorocyclopropane, which is then treated with methylamine to produce 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has also been studied for its potential use as a tool for studying the mechanisms of action of certain drugs and toxins.
Eigenschaften
CAS-Nummer |
149511-04-6 |
|---|---|
Produktname |
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine |
Molekularformel |
C5H7Cl2N |
Molekulargewicht |
152.02 g/mol |
IUPAC-Name |
1-(2,2-dichlorocyclopropyl)-N-methylmethanimine |
InChI |
InChI=1S/C5H7Cl2N/c1-8-3-4-2-5(4,6)7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
OCHIRCBAWLECKZ-UHFFFAOYSA-N |
SMILES |
CN=CC1CC1(Cl)Cl |
Kanonische SMILES |
CN=CC1CC1(Cl)Cl |
Synonyme |
Methanamine, N-[(2,2-dichlorocyclopropyl)methylene]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



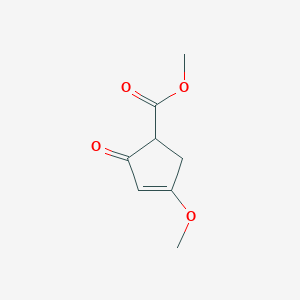
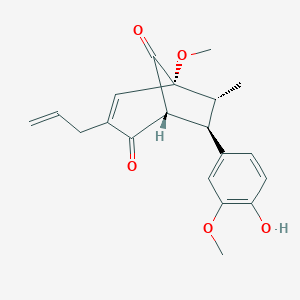
![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)
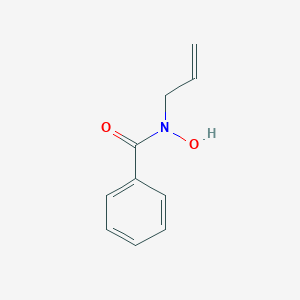
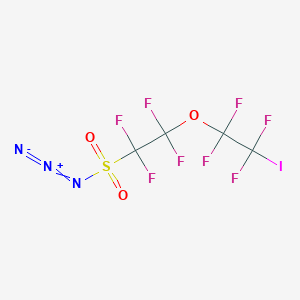
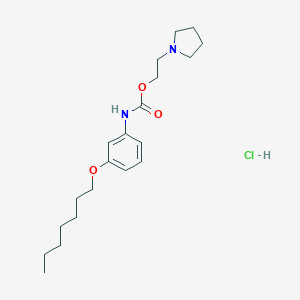
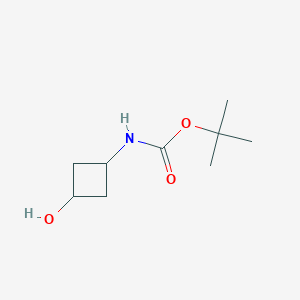
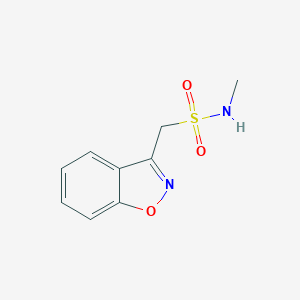
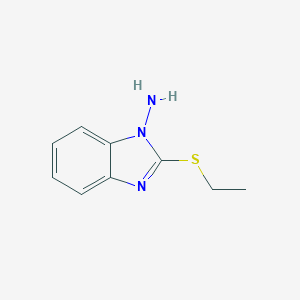
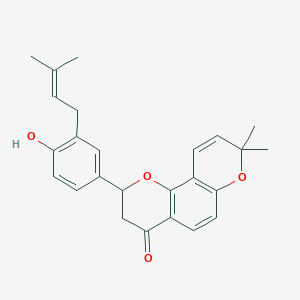
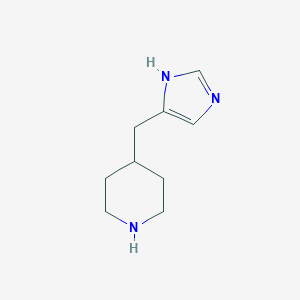
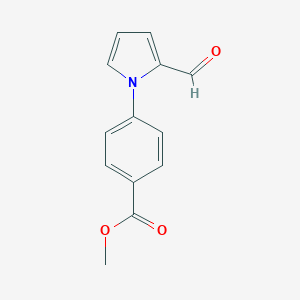
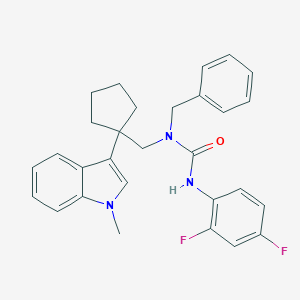
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)